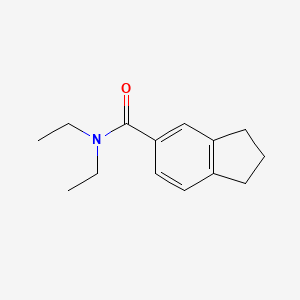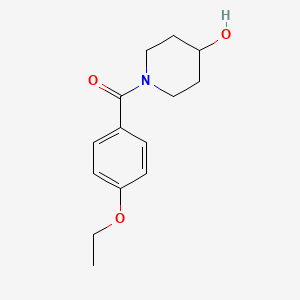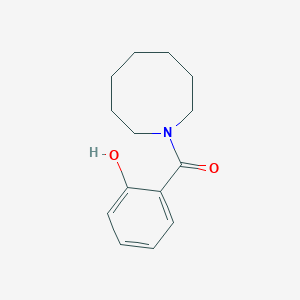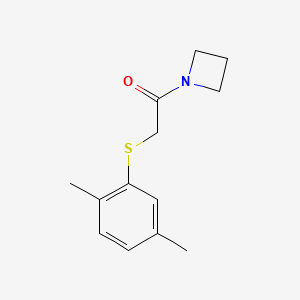
Azetidin-1-yl-(2,3-dimethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-1-yl-(2,3-dimethylphenyl)methanone, also known as ADM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. ADM belongs to the class of azetidine derivatives that possess a unique four-membered ring structure.
Mecanismo De Acción
The mechanism of action of Azetidin-1-yl-(2,3-dimethylphenyl)methanone is not fully understood. However, it is believed that Azetidin-1-yl-(2,3-dimethylphenyl)methanone exerts its therapeutic effects by modulating various signaling pathways in the body. For example, Azetidin-1-yl-(2,3-dimethylphenyl)methanone has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. Additionally, Azetidin-1-yl-(2,3-dimethylphenyl)methanone has been found to modulate the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the regulation of inflammation and tissue remodeling.
Biochemical and Physiological Effects
Azetidin-1-yl-(2,3-dimethylphenyl)methanone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Azetidin-1-yl-(2,3-dimethylphenyl)methanone has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Azetidin-1-yl-(2,3-dimethylphenyl)methanone has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the regulation of inflammation. Azetidin-1-yl-(2,3-dimethylphenyl)methanone has also been found to improve cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azetidin-1-yl-(2,3-dimethylphenyl)methanone has several advantages for lab experiments. Azetidin-1-yl-(2,3-dimethylphenyl)methanone is a synthetic compound that can be easily synthesized in the laboratory using standard organic chemistry techniques. Azetidin-1-yl-(2,3-dimethylphenyl)methanone is also relatively stable and can be stored for extended periods without degradation. However, Azetidin-1-yl-(2,3-dimethylphenyl)methanone has some limitations for lab experiments. Azetidin-1-yl-(2,3-dimethylphenyl)methanone has low solubility in water, which can make it difficult to use in aqueous-based assays. Additionally, Azetidin-1-yl-(2,3-dimethylphenyl)methanone has poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of Azetidin-1-yl-(2,3-dimethylphenyl)methanone. One potential direction is to investigate the potential of Azetidin-1-yl-(2,3-dimethylphenyl)methanone as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Additionally, future studies could focus on improving the bioavailability of Azetidin-1-yl-(2,3-dimethylphenyl)methanone by developing new formulations or delivery methods. Furthermore, future studies could investigate the mechanism of action of Azetidin-1-yl-(2,3-dimethylphenyl)methanone in more detail to better understand its therapeutic effects. Finally, Azetidin-1-yl-(2,3-dimethylphenyl)methanone could be used as a scaffold for the development of new compounds with improved therapeutic properties.
Métodos De Síntesis
The synthesis of Azetidin-1-yl-(2,3-dimethylphenyl)methanone involves the reaction of 2,3-dimethylbenzoyl chloride with azetidine in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain pure Azetidin-1-yl-(2,3-dimethylphenyl)methanone. The yield of Azetidin-1-yl-(2,3-dimethylphenyl)methanone synthesis is typically around 50%, and the purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
Azetidin-1-yl-(2,3-dimethylphenyl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Azetidin-1-yl-(2,3-dimethylphenyl)methanone has been shown to exhibit anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, Azetidin-1-yl-(2,3-dimethylphenyl)methanone has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Azetidin-1-yl-(2,3-dimethylphenyl)methanone has also been studied for its potential neuroprotective effects, as it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
azetidin-1-yl-(2,3-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-5-3-6-11(10(9)2)12(14)13-7-4-8-13/h3,5-6H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSBAOFIDYTDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2,3-dimethylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474784.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7474787.png)
![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)



![6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)

![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7474839.png)



![N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide](/img/structure/B7474885.png)
![6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7474891.png)